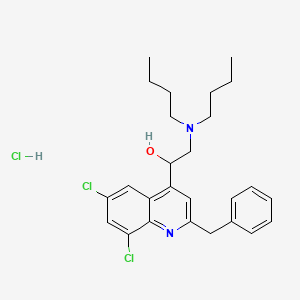
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is an organic compound that features both an oxetane and a dihydropyran ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one typically involves the formation of the oxetane ring followed by the construction of the dihydropyran ring. Common synthetic routes may include:
Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.
Dihydropyran Formation: This can be synthesized via the Prins reaction, where an alkene reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of robust catalysts.
化学反応の分析
Types of Reactions
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one would depend on its specific application. Generally, it could interact with molecular targets through its functional groups, influencing biological pathways or chemical reactions.
類似化合物との比較
Similar Compounds
- 2-(3-methyloxetan-3-yl)tetrahydrofuran
- 2-(3-methyloxetan-3-yl)dihydro-2H-pyran
- 2-(3-methyloxetan-3-yl)oxane
Uniqueness
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the oxetane and dihydropyran rings, which may confer distinct reactivity and properties compared to similar compounds.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-(3-methyloxetan-3-yl)oxan-4-one |
InChI |
InChI=1S/C9H14O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h8H,2-6H2,1H3 |
InChIキー |
CIVCOAGBUVFQIP-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)C2CC(=O)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


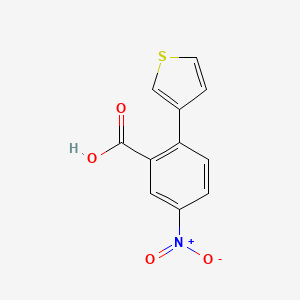
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
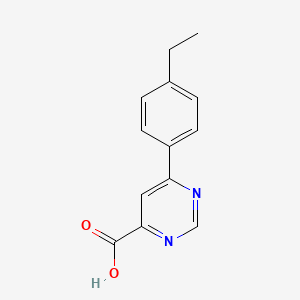
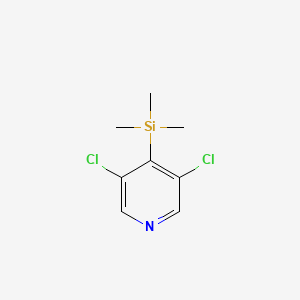
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)

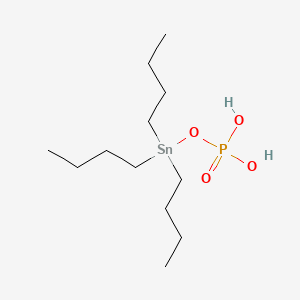


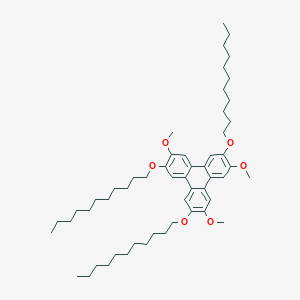
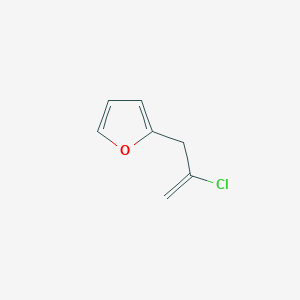

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
